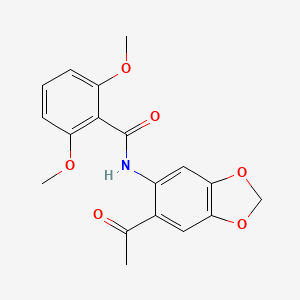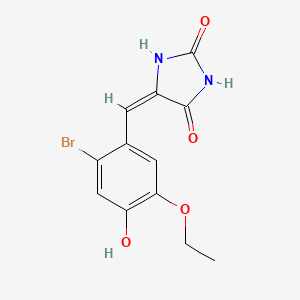
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the family of imidazolidinediones, characterized by a core imidazolidinedione ring structure and functionalized with various substituents that influence its physical, chemical, and molecular properties. These compounds have garnered attention due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Synthesis of imidazolidinedione derivatives typically involves the formation of the core imidazolidinedione ring followed by the introduction of substituents through various chemical reactions. The title compound's synthesis may involve condensation reactions between corresponding aldehydes and urea derivatives, followed by bromination and ethoxylation to introduce the specific substituents on the benzylidene ring.
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives, including the title compound, often exhibits coplanarity between the imidazolidinedione ring and the substituted benzylidene moiety. This structural feature can influence the compound's electronic distribution and intermolecular interactions, significantly impacting its chemical reactivity and physical properties. The crystal structure analysis can reveal details about hydrogen bonding and van der Waals interactions, stabilizing the molecular arrangement in the solid state.
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and substitution reactions, influenced by the electron-withdrawing or donating nature of the substituents on the benzylidene ring. The presence of a bromo and ethoxy group on the benzylidene moiety can further participate in reactions, providing avenues for further functionalization or cross-coupling reactions.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of imidazolidinedione derivatives are crucial for their application and handling. These properties are affected by the compound's molecular structure, intermolecular interactions, and the nature of substituents. Detailed analysis can provide insights into the material's suitability for various applications.
Chemical Properties Analysis
The chemical properties of imidazolidinedione derivatives are defined by their reactivity, stability, and interaction with other molecules. The electronic structure, influenced by the substituents, dictates the compound's acidity, basicity, and nucleophilicity. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interactions in biological systems.
For detailed insights and specific methodologies related to the synthesis, structure, and properties of similar compounds, refer to studies on imidazolidinediones and their derivatives in scientific journals such as Acta Crystallographica Section C-crystal Structure Communications (Simone et al., 1995), Journal of Chemical Crystallography (Zhu & Qiu, 2011), and Journal of Heterocyclic Chemistry (Popov-Pergal et al., 2010).
作用机制
未来方向
属性
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-2-19-10-4-6(7(13)5-9(10)16)3-8-11(17)15-12(18)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,18)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAITIQLQYYZFN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)

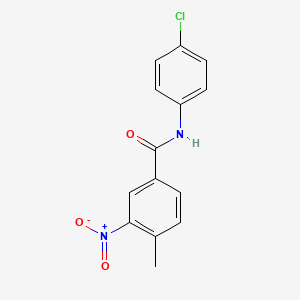
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)

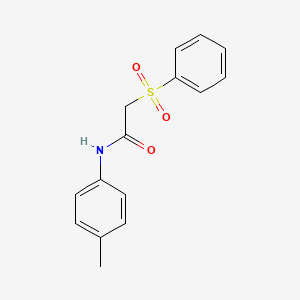
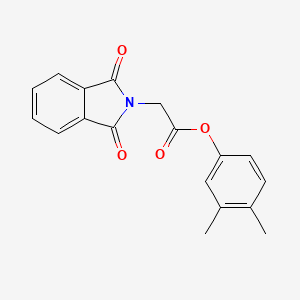
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
